

# Technical Guide: Discovery, Synthesis, and Characterization of Sofosbuvir Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sofosbuvir impurity B	
Cat. No.:	B1150401	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

## Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of Hepatitis C. It is a prodrug that, once metabolized in the liver, forms the active triphosphate nucleotide analogue GS-461203, which inhibits the HCV NS5B RNA-dependent RNA polymerase.[1] As with any pharmaceutical agent, a thorough understanding of its impurity profile is critical for ensuring safety, efficacy, and quality. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.

This technical guide focuses on **Sofosbuvir Impurity B**, a key degradation product formed under basic conditions. The discovery and characterization of such impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) and are essential for developing stable formulations and establishing appropriate analytical controls. This document provides an in-depth overview of the discovery, formation pathway, and analytical characterization of this specific impurity.

# Discovery and Identification of Sofosbuvir Impurity B

**Sofosbuvir Impurity B** was identified during forced degradation studies, which are designed to intentionally degrade a drug substance to understand its stability profile.[1] These studies



expose the drug to stress conditions such as acid, base, oxidation, heat, and light.

Sofosbuvir was found to be particularly susceptible to degradation under basic hydrolytic conditions.[1] Treatment with 0.5 N sodium hydroxide (NaOH) at 60°C for 24 hours resulted in significant degradation of the parent drug, leading to the formation of two primary basic degradation products, designated Impurity A and Impurity B.[1]

The isolated Base Degradation Impurity B was characterized using High-Resolution Mass Spectrometry (HRMS) and various Nuclear Magnetic Resonance (NMR) techniques.[1]

### Chemical Identity:

- IUPAC Name: (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid[1]
- Molecular Formula: C13H19FN3O9P[1]
- Molecular Weight: 411.08 g/mol [1]

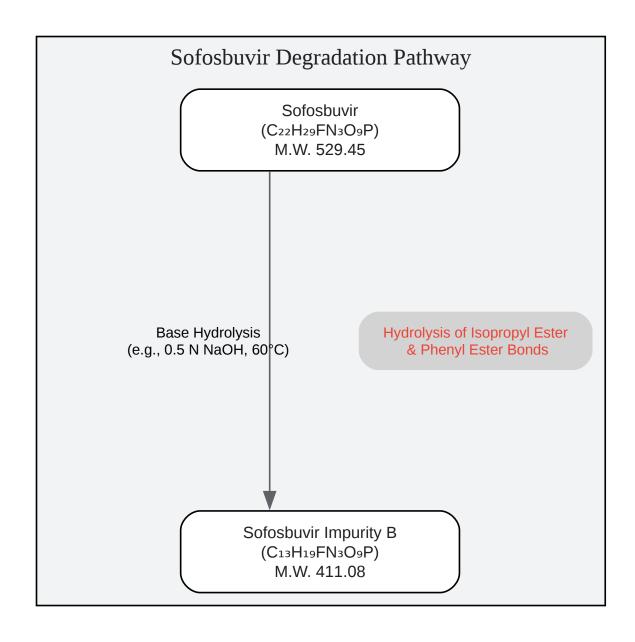
## Formation Pathway (Base-Catalyzed Hydrolysis)

**Sofosbuvir Impurity B** is not a process-related impurity from synthesis but rather a degradation product. Its formation pathway involves the base-catalyzed hydrolysis of the phosphoramidate prodrug moiety of Sofosbuvir. The reaction proceeds via the cleavage of two key ester bonds:

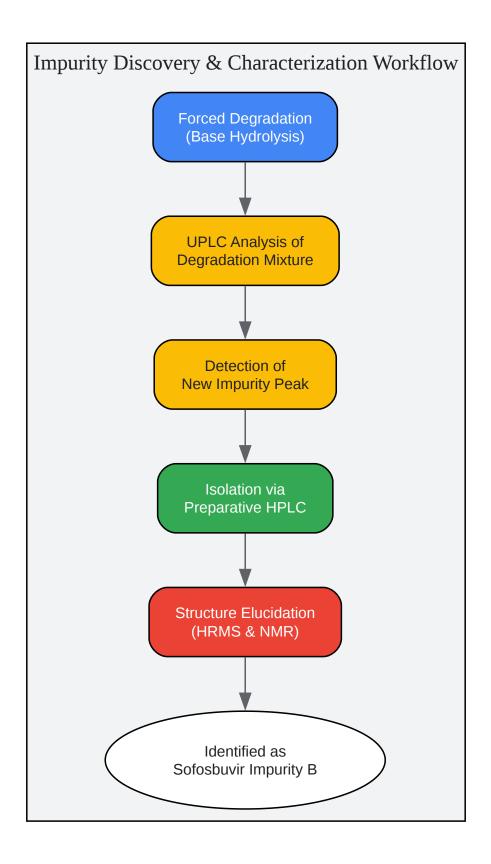
- Hydrolysis of the Isopropyl Ester: The isopropyl ester of the L-alanine moiety is hydrolyzed to a carboxylic acid.
- Hydrolysis of the Phenyl Ester: The phenoxy group attached to the phosphorus atom is cleaved and replaced by a hydroxyl group.

This dual hydrolysis results in the formation of the corresponding phosphonic acid derivative.









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### References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- To cite this document: BenchChem. [Technical Guide: Discovery, Synthesis, and Characterization of Sofosbuvir Impurity B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150401#sofosbuvir-impurity-b-discovery-and-synthesis-pathway]

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